molecular formula C16H17NO3 B2744647 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide CAS No. 2034483-40-2

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide

Cat. No.: B2744647
CAS No.: 2034483-40-2
M. Wt: 271.316
InChI Key: JSJBKRRHTDDLGU-UHFFFAOYSA-N
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Description

The compound “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide” is a complex organic molecule. It is related to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of compounds related to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide involves various chemical reactions, including coupling reactions, electrophilic substitution reactions, and condensation processes. For instance, Aleksandrov and El’chaninov (2017) describe the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by electrophilic substitution reactions such as nitration and bromination (Aleksandrov & El’chaninov, 2017). Similarly, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involves a series of reactions starting with the coupling of quinoline-6-amine with furan-2-carbonyl chloride, demonstrating the compound's versatility as a precursor for various electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017).

Applications in Material Science and Organic Synthesis

The synthesis of polyfunctionalized benzofuran derivatives under microwave irradiation showcases the efficiency of using these compounds in material science and organic synthesis. Ma et al. (2014) present an ecofriendly process for synthesizing multifunctionalized benzofuran derivatives, highlighting the potential of these compounds in developing new materials and chemical processes (Ma, Tu, Ning, Jiang, & Tu, 2014).

Antimicrobial and Antiprotozoal Activities

Research into the antimicrobial and antiprotozoal activities of furan-2-carboxamide derivatives indicates potential applications in medicinal chemistry. For instance, Zanatta et al. (2007) synthesized a series of furan-3-carboxamides and assessed their in vitro antimicrobial activity, revealing significant activity against a panel of microorganisms. This research suggests the therapeutic potential of these compounds in treating microbial infections (Zanatta et al., 2007).

Molecular Characterization and Biological Activity

Cakmak et al. (2022) synthesized N-(thiazol-2-yl)furan-2-carboxamide and investigated its antimicrobial activity, providing insights into the structure-activity relationships and suggesting potential pharmacological applications of these compounds (Cakmak et al., 2022).

Future Directions

Benzofuran compounds, including “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring their therapeutic potentials and optimizing their synthesis processes.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(17-16(18)15-3-2-7-19-15)9-12-4-5-14-13(10-12)6-8-20-14/h2-5,7,10-11H,6,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJBKRRHTDDLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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